Erythro-beta-hydroxy-D-glutamic acid

Vue d'ensemble

Description

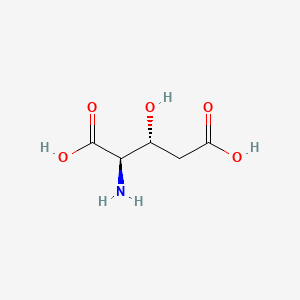

Erythro-beta-hydroxy-D-glutamic acid is a stereoisomer of beta-hydroxyglutamic acid, specifically the erythro form

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of erythro-beta-hydroxy-D-glutamic acid typically involves stereospecific methods to ensure the correct isomer is obtained. One common approach is the stereospecific synthesis starting from D-glutamic acid, which undergoes a series of reactions including protection, reduction, and hydroxylation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis routes optimized for yield and purity. The choice of method depends on the desired scale and application.

Analyse Des Réactions Chimiques

Enzymatic Hydroxylation in Biosynthetic Pathways

Erythro-β-hydroxy-D-glutamic acid is synthesized via Fe²⁺/2-oxoglutarate (2-OG)-dependent dioxygenases. In Kutzneride biosynthesis, the enzyme KtzP stereospecifically hydroxylates glutamic acid bound to peptidyl carrier protein (PCP) to yield the erythro isomer .

| Parameter | Value (KtzP) |

|---|---|

| Substrate | PCP-tethered L-Glu |

| Cofactors | Fe²⁺, 2-OG |

| Stereoselectivity | Erythro |

| Kinetic efficiency (kₐₜ/Kₘ) | 38.2 min⁻¹ mM⁻¹ |

This reaction contrasts with KtzO , which produces the threo isomer, highlighting enzyme-dependent stereochemical control .

Transamination and Metabolic Interconversion

Erythro-β-hydroxy-D-glutamic acid participates in transamination with 2-oxoglutarate, catalyzed by 4-hydroxyglutamate aminotransferase , yielding 4-hydroxy-2-oxoglutarate and glutamate :

This reversible reaction links hydroxyglutamate metabolism to the TCA cycle.

Synthetic and Biocatalytic Production

Whole-cell biocatalysis using Escherichia coli expressing Fe²⁺/2-OG-dependent hydroxylases enables scalable synthesis:

| Condition | Optimization for Erythro-β-Hydroxyglutamate |

|---|---|

| Substrate (L-Gln) | 200 mM |

| 2-OG concentration | 400 mM |

| Reaction time | 24 h |

| Yield | 150 mM (24.3 g/L) |

Degradation by endogenous E. coli glutaminase limits yields, necessitating strain engineering .

Stereochemical Stability and Isomerization

Studies on related β-hydroxy-α-amino acids (e.g., ObiH-catalyzed products) reveal erythro isomers accumulate due to reaction reversibility and equilibrium dynamics . Time-course analyses show:

-

Initial diastereomeric excess (erythro) declines as products re-enter catalytic cycles.

-

Equilibrium favors erythro at >50% conversion due to kinetic and thermodynamic factors .

Structural and Spectroscopic Characterization

NMR and MS data confirm the erythro configuration:

| NMR (D₂O, 600 MHz) | Chemical Shifts (δ) |

|---|---|

| H-β (dd, J=12.0, 18.0 Hz) | 2.57 ppm |

| H-α (ddd, J=3.0, 6.0, 12.0 Hz) | 4.47 ppm |

| ¹³C (β-OH) | 69.54 ppm |

MS (ESI): m/z 510.1587 [M+Na]⁺ .

Biological and Pharmacological Relevance

-

Inhibitory Activity : Analogues like l-erythro-β-hydroxyasparagine inhibit mammalian serine racemase (Ki = 0.48 mM), modulating D-serine levels in neurotransmission .

-

Natural Product Integration : Found in Kutznerides and Syringomycins, contributing to bioactive peptide tertiary structures .

Comparative Kinetic Parameters

| Enzyme | Substrate | Kₘ (mM) | kₐₜ (min⁻¹) |

|---|---|---|---|

| KtzP | PCP-L-Glu | 1.17 | 43.8 |

| AEP14369 | L-Gln | 1.17 | 43.8 |

Applications De Recherche Scientifique

Chemical Applications

EHG serves as a crucial building block in the synthesis of complex molecules and natural products. Its unique structure allows for various chemical reactions, including:

- Synthesis of Hydroxy Amino Acids : EHG is utilized in the hydroxylation of glutamic acid derivatives, which are valuable in pharmaceutical applications due to their antiviral and antibacterial properties .

- Enzymatic Reactions : Research has demonstrated that enzymes such as KtzO and KtzP can stereospecifically hydroxylate glutamic acid, generating EHG during the biosynthesis of kutznerides, a class of antifungal compounds .

Biological Applications

In biological research, EHG plays a significant role in studying amino acid metabolism and protein engineering:

- Metabolic Studies : EHG is involved in metabolic pathways that can influence neurotransmitter systems. Its modulation potential is being explored for therapeutic applications in neurological disorders.

- Protein Engineering : The compound is used to investigate protein structures and functions, particularly in understanding how modifications at specific sites can alter protein behavior.

Medical Applications

The therapeutic potential of EHG is being actively researched:

- Neurological Disorders : EHG's interaction with neurotransmitter systems suggests it could be beneficial in treating conditions like epilepsy or other neurodegenerative diseases.

- Antimicrobial Research : Due to its structural similarity to other bioactive compounds, EHG is being studied for its potential antimicrobial properties, particularly against resistant strains of bacteria .

Case Study 1: Hydroxylation Mechanism

A study focusing on the enzymatic synthesis of EHG highlighted the role of non-heme iron oxygenases (KtzO and KtzP) in its production. These enzymes were found to catalyze the hydroxylation of glutamic acid specifically at the beta position, leading to the formation of EHG during kutzneride biosynthesis. This research provides insights into enzyme specificity and efficiency in producing valuable amino acid derivatives .

Case Study 2: Therapeutic Potential

Research has indicated that high oral doses of fat-soluble vitamins can mitigate symptoms associated with conditions like Abetalipoproteinemia (ABL), where EHG's role as a modulator in lipid metabolism was observed. This suggests that compounds like EHG may have therapeutic implications for managing ABL-related complications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of hydroxy amino acids | Essential for producing antiviral compounds |

| Biology | Metabolism studies | Impacts neurotransmitter systems |

| Medicine | Neurological disorder treatment | Potential benefits in epilepsy management |

| Case Study | Description | Outcome |

|---|---|---|

| Hydroxylation Mechanism | Enzyme-catalyzed synthesis | Identification of KtzO and KtzP roles |

| Therapeutic Potential | ABL management | High doses of vitamins improved symptoms |

Mécanisme D'action

The mechanism by which erythro-beta-hydroxy-D-glutamic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Threo-beta-hydroxy-D-glutamic acid

L-glutamic acid

D-glutamic acid

Does this cover everything you were looking for, or is there something more specific you'd like to know about?

Activité Biologique

Erythro-beta-hydroxy-D-glutamic acid (EHG) is a compound of increasing interest in biochemical research due to its unique structure and potential biological activities. This article explores its biological activity, including enzymatic functions, synthesis pathways, and implications in various biological systems.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a hydroxyl group at the beta position of the glutamic acid backbone. Its stereochemistry distinguishes it from other isomers, such as threo-beta-hydroxy-D-glutamic acid, which can exhibit different biological properties.

1. Enzymatic Functions

Recent studies have highlighted the role of EHG in enzymatic reactions, particularly concerning its interaction with non-heme iron oxygenases. These enzymes are responsible for catalyzing the hydroxylation of glutamic acid derivatives, which is crucial in biosynthetic pathways for various natural products.

- Kutzneride Biosynthesis : EHG plays a significant role in the biosynthesis of kutznerides, antifungal compounds produced by certain bacteria. Two enzymes, KtzO and KtzP, have been identified that specifically hydroxylate the beta-position of glutamic acid to form erythro- and threo-isomers. This process is essential for the structural integrity and function of these bioactive peptides .

2. Inhibition of Enzymatic Activity

EHG has been shown to inhibit serine racemase, an enzyme that converts L-serine to D-serine. D-serine acts as a co-agonist at the NMDA receptor, which is involved in neurotransmission. The inhibition of serine racemase by EHG may have implications for neurological health and disorders related to glutamatergic signaling .

Case Studies

Several studies have investigated the biological activity of EHG:

- Study on Hydroxylation : A study focusing on the enzymatic synthesis of beta-hydroxy-alpha-amino acids demonstrated that EHG could be produced enzymatically through specific biocatalysts derived from Sulfobacillus thermotolerans. This method emphasizes sustainable production practices in biotechnology .

- Clinical Implications : Research has suggested potential benefits of dietary supplements containing compounds like EHG in enhancing immune responses and overall health. For instance, certain studies indicate that beta-glucans can stimulate immune activity when combined with other compounds .

Data Tables

Propriétés

IUPAC Name |

(2R,3R)-2-amino-3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZIEAUIOCGXBY-VVJJHMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6208-99-7 | |

| Record name | beta-Hydroxy-D-glutamic acid, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-HYDROXY-D-GLUTAMIC ACID, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44ZJD36L52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.